![molecular formula C19H29BrN2O2 B15147546 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine CAS No. 887587-30-6](/img/structure/B15147546.png)
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine is a chemical compound with the molecular formula C19H29BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. The compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 3-bromo-phenyl ethylamine, and tert-butyl chloroformate.
Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate to form the Boc-protected piperidine.
Formation of Intermediate: The Boc-protected piperidine is then reacted with 3-bromo-phenyl ethylamine under suitable conditions to form the desired intermediate.
Final Product: The intermediate is further reacted to obtain the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential biological activity.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine: This compound has a similar structure but with a bromine atom at the para position of the phenyl ring.
1-Boc-3-([2-(2-bromo-phenyl)-ethylamino]-methyl)-piperidine: This compound has a bromine atom at the ortho position of the phenyl ring.
1-Boc-3-([2-(3-chloro-phenyl)-ethylamino]-methyl)-piperidine: This compound has a chlorine atom instead of a bromine atom in the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
887587-30-6 |
|---|---|
Molekularformel |
C19H29BrN2O2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
tert-butyl 3-[[2-(3-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-11-5-7-16(14-22)13-21-10-9-15-6-4-8-17(20)12-15/h4,6,8,12,16,21H,5,7,9-11,13-14H2,1-3H3 |
InChI-Schlüssel |
CSHJYYSHANKJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

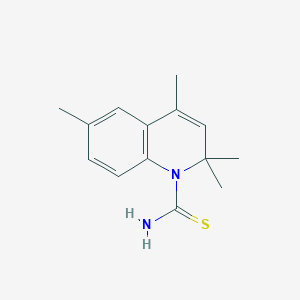
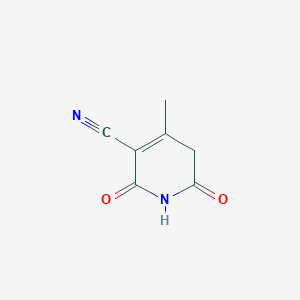
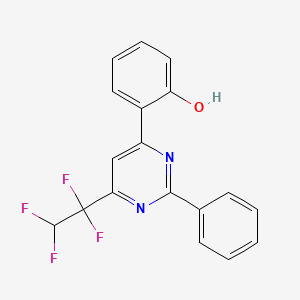
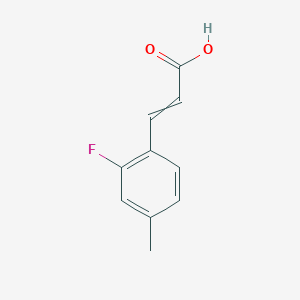
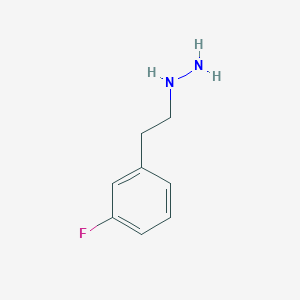
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
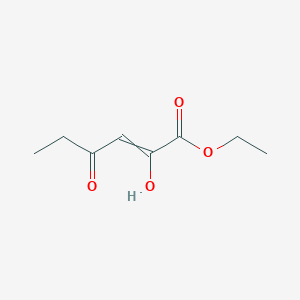
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
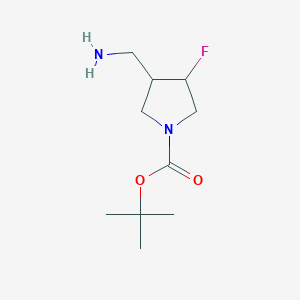
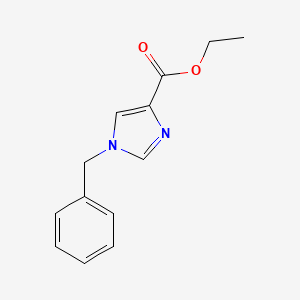
![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)
